
Comprehensive Technical Guide: N-
Phenylserinamide (CAS 122612-13-9)

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-amino-3-hydroxy-N-phenyl-

propionamide

Cat. No.: B8599352

Get Quote

Executive Summary
N-Phenylserinamide (CAS 122612-13-9), chemically defined as 2-amino-3-hydroxy-N-

phenylpropanamide, is a specialized amino acid derivative utilized primarily as a

pharmaceutical reference standard and a chiral building block in organic synthesis.[1][2][3]

With a molecular weight of 180.21 g/mol , it serves a critical role in the impurity profiling of

tryptophan and related amino acid supply chains, often designated as Tryptophan Impurity 33.

This technical guide provides a rigorous analysis of the compound's physicochemical

properties, synthetic methodologies, and analytical characterization protocols. It is designed for

researchers requiring high-fidelity data for quality control (QC) and synthetic planning.

Part 1: Physicochemical Characterization
Molecular Identity & Weight Analysis
Accurate molecular weight determination is fundamental for preparing standard solutions in

quantitative HPLC/MS analysis.
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Property Value Notes

Chemical Name
2-Amino-3-hydroxy-N-

phenylpropanamide

Systematic IUPAC

nomenclature

Common Name N-Phenylserinamide
Also listed as Tryptophan

Impurity 33

CAS Registry Number 122612-13-9 Unique identifier

Molecular Formula

Average Molecular Weight 180.21 g/mol Used for molarity calculations

Monoisotopic Mass 180.0899 g/mol
Used for Mass Spectrometry

(HRMS)

Physical State Solid / Powder
Typically off-white to pale

yellow

Structural Analysis
The molecule consists of a serine backbone amidated with an aniline moiety. The presence of

the hydroxyl group (

) and the primary amine (

) confers significant polarity, while the N-phenyl ring adds lipophilicity and UV absorbance
(detectable at 254 nm).

Stereochemistry: While the CAS 122612-13-9 is often used for the generic structure, it is

frequently associated with the L-isomer (S-configuration) when derived from natural L-serine.

Researchers should verify the specific optical rotation required for their application, as the

enantiomeric purity is critical for chiral building blocks.
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Molecular Weight Components

Serine Backbone
(Hydrophilic)

Amide Linkage
(-CONH-)

 C-Terminus Phenyl Group
(Lipophilic/UV Active)

 N-Substitution

9 Carbon
(108.09 Da)

12 Hydrogen
(12.10 Da)

2 Nitrogen
(28.01 Da)

2 Oxygen
(32.00 Da)

Click to download full resolution via product page

Figure 1: Structural decomposition of N-Phenylserinamide highlighting functional domains.

Part 2: Synthetic Methodology
Synthesis Strategy
The synthesis of N-phenylserinamide typically follows a standard peptide coupling protocol.

Direct reaction of serine with aniline is challenging due to the competing nucleophilicity of the

serine amine and hydroxyl groups. Therefore, a Protection-Coupling-Deprotection strategy is

the industry standard for high purity.

Validated Protocol (Step-by-Step)
Note: This protocol assumes the synthesis of the (S)-enantiomer using Boc-L-Serine.
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Reagents:

Starting Material:

-Boc-L-Serine (or

-Boc-O-benzyl-L-Serine for side-chain protection).

Amine Source: Aniline (freshly distilled).

Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt

(Hydroxybenzotriazole).

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

Deprotection: TFA (Trifluoroacetic acid) in DCM.

Workflow:

Activation: Dissolve

-Boc-L-Serine (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C.
Stir for 30 minutes to form the active ester.

Coupling: Add Aniline (1.1 eq) and a base such as DIPEA (2.0 eq) if using amine salts. Allow

the reaction to warm to room temperature and stir for 12–18 hours.

Mechanism:[4] The amine of aniline attacks the activated carbonyl of serine, forming the

amide bond.

Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted aniline), saturated

, and brine. Dry over

and concentrate.

Deprotection: Dissolve the intermediate (

-Boc-N-phenylserinamide) in DCM/TFA (1:1 v/v). Stir for 1–2 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25726922/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8599352?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Concentrate to remove TFA. Neutralize with saturated

and extract into EtOAc or purify via Reverse Phase HPLC (C18 column) if high purity (>99%)
is required.

Start: N-Boc-L-Serine

Activation
(EDC/HOBt, DMF, 0°C)

Coupling Reaction
(+ Aniline, 12-18h)

Intermediate:
N-Boc-N-phenylserinamide

Deprotection
(TFA/DCM)

Product: N-Phenylserinamide
(CAS 122612-13-9)

 Neutralization & Purification

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway for N-Phenylserinamide using Boc-chemistry.
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Part 3: Analytical Profiling & Applications
Quality Control Parameters
For use as a reference standard (Tryptophan Impurity 33), the compound must meet specific

criteria.

HPLC Purity: >98% (Area %).

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

Detection: UV at 254 nm (Phenyl absorption).

Mass Spectrometry (ESI+):

Expected

: 181.21 m/z.

Fragmentation may show loss of the phenyl group or serine side chain.

NMR (

, 400 MHz, DMSO-

):

9.8-10.0 ppm (s, 1H, Amide -NH).

7.6-7.0 ppm (m, 5H, Phenyl aromatic protons).

5.0 ppm (br s, 1H, -OH).

3.6-3.8 ppm (m, 2H,

-OH).

3.4 ppm (m, 1H,

-CH).
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Applications in Drug Development[4][5]
Impurity Profiling: N-Phenylserinamide is monitored as "Impurity 33" in the manufacturing of

Tryptophan and related indole-based pharmaceuticals. Its presence indicates side reactions

involving aniline contaminants or degradation of phenyl-substituted peptide intermediates.

Chiral Building Block: The compound retains the stereocenter of serine. It serves as a

precursor for peptidomimetics, particularly in the design of protease inhibitors where the N-

phenyl amide mimics the scissile bond substrate, potentially inhibiting enzymes like

chymotrypsin or elastase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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